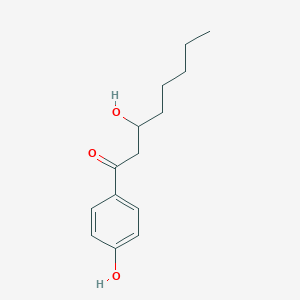

3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

848478-61-5 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)octan-1-one |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13,15-16H,2-5,10H2,1H3 |

InChI Key |

AOVINOFKTJBJLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=O)C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 1 4 Hydroxyphenyl Octan 1 One and Its Analogues

Total Synthesis Approaches and Strategies

The total synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one can be achieved through a multi-step process involving the careful construction of the carbon skeleton and the introduction of the required functional groups. These strategies often draw inspiration from the synthesis of naturally occurring gingerols. caldic.com

Key Synthetic Transformations and Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound breaks the molecule down into simpler, commercially available starting materials. The primary disconnection would be at the C3-C4 bond, suggesting an aldol-type reaction or a Grignard addition to an aldehyde. Another key disconnection is at the C1-C2 bond, pointing towards a Friedel-Crafts acylation or a similar reaction to attach the octanoyl chain to the phenyl ring.

Retrosynthetic Pathway:

A common synthetic route involves the initial preparation of a protected 4-hydroxyacetophenone, followed by an aldol (B89426) condensation with hexanal (B45976) to form an α,β-unsaturated ketone. Subsequent reduction of the double bond and the ketone at the 3-position yields the target molecule.

Key Synthetic Steps:

Protection of the phenolic hydroxyl group: The hydroxyl group of 4-hydroxyacetophenone is typically protected to prevent side reactions.

Aldol Condensation: The protected 4-hydroxyacetophenone undergoes a base-catalyzed aldol condensation with hexanal.

Dehydration: The resulting aldol product is often dehydrated to yield an α,β-unsaturated ketone.

Reduction: The α,β-unsaturated ketone can be selectively reduced. Catalytic hydrogenation can reduce both the double bond and the ketone.

Deprotection: Removal of the protecting group from the phenolic hydroxyl group affords the final product.

Alternatively, a Grignard reaction between a protected 4-bromophenol (B116583) derived Grignard reagent and an appropriate octanoyl derivative could be envisioned.

Stereoselective Synthesis Methodologies and Chiral Control

The C3 hydroxyl group in this compound creates a stereocenter, leading to the existence of (R) and (S) enantiomers. Achieving stereocontrol in the synthesis is crucial as different enantiomers may exhibit distinct biological activities.

Stereoselective reduction of the ketone at the C3 position is a key strategy. This can be accomplished using chiral reducing agents or catalysts. For instance, the use of chiral catalysts can be challenging as the free phenolic hydroxyl group might interfere with the catalyst's activation. acs.org Therefore, the reduction is often performed on a protected intermediate.

Examples of Stereoselective Reductions:

Chiral Borane Reagents: Reagents like (R)- or (S)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) can effectively reduce ketones to alcohols with high enantioselectivity.

Asymmetric Hydrogenation: Transition metal catalysts with chiral ligands (e.g., Ru-BINAP) can be used for the asymmetric hydrogenation of the ketone.

During enantioselective reduction reactions, it has been noted that bulky moieties in other parts of the molecule can hinder the reaction by preventing the substrate from effectively interacting with the chiral catalyst. acs.org

Protecting Group Chemistry and Strategies

Protecting groups are essential in the multistep synthesis of this compound to mask reactive functional groups and ensure selective transformations. numberanalytics.comjocpr.com The primary functional group requiring protection is the phenolic hydroxyl group on the phenyl ring.

The choice of protecting group is critical and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal at the final stage. numberanalytics.com Orthogonal protecting group strategies are often employed, allowing for the selective deprotection of one group without affecting others. numberanalytics.com

Common Protecting Groups for the Phenolic Hydroxyl Group:

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| Benzyl | Bn | Benzyl bromide (BnBr), base | H₂, Pd/C |

| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOMCl), base | Acid (e.g., HCl) |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., NaOMe) or Acid |

The use of silyl (B83357) protecting groups like TBDMS is common in the synthesis of gingerol analogues. acs.org For example, a TBDMS-protected ynone analogue can be synthesized and then desilylated using TBAF. acs.org

Semisynthetic Routes from Readily Available Precursors

Semisynthetic approaches offer an alternative to total synthesis by utilizing readily available natural products or their derivatives as starting materials. For this compound, a potential precursor is zingerone, which is a component of ginger.

Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) shares the 4-hydroxyphenyl moiety. A synthetic sequence could involve the modification of the butanone side chain to the desired 3-hydroxyoctan-1-one chain. This would likely involve a Claisen-Schmidt condensation of a protected vanillin (B372448) with acetone (B3395972) to form dehydrozingerone, followed by selective reduction and chain extension reactions. Ramesh Reddy et al. (2015) reported an efficient synthesis of natural gingerols starting from vanillin, which involves creating a key epoxide intermediate. researchgate.net

Derivatization and Analogue Synthesis for Mechanistic Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, various analogues are synthesized by modifying its core structure. These modifications can provide insights into the key structural features required for biological activity.

Chemical Modifications of the Hydroxyphenyl Moiety

Examples of Modifications:

Alkylation or Acylation of the Hydroxyl Group: Converting the hydroxyl group to an ether or an ester can probe the importance of the hydrogen-bonding donor capability of this group.

Introduction of Substituents on the Aromatic Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the molecule. For instance, introducing a methoxy (B1213986) group at the 3'-position, as seen in gingerols, or fluorine atoms can influence activity. acs.orgresearchgate.net

Replacement of the Phenyl Ring: The entire hydroxyphenyl moiety can be replaced with other aromatic or heterocyclic rings to assess the necessity of the phenyl scaffold.

A study on gingerol derivatives revealed that a 3'-methoxy-4'-hydroxyphenyl group and a 3',4'-difluorophenyl group in the head region showed strong RhlR antagonism activities. acs.org However, replacing the 3′-methoxy-4′-hydroxyphenyl group with a 3′,4′-difluorophenyl group resulted in reduced RhlR inhibition, highlighting the subtle effects of these modifications. acs.org

Structural Variations within the Octanone Chain

The octanone chain of this compound provides a versatile backbone for structural modifications. Variations in chain length, branching, and the introduction of unsaturation can significantly influence the compound's physicochemical properties and its interactions with biological targets.

A primary strategy for varying the alkyl chain length involves the acylation of phenol (B47542) or its protected derivatives with acyl chlorides or anhydrides of different lengths, followed by a Fries rearrangement. Alternatively, Friedel-Crafts acylation of phenol with the appropriate long-chain carboxylic acid or acyl chloride in the presence of a Lewis acid catalyst can yield the corresponding 1-(4-hydroxyphenyl)alkan-1-ones. Subsequent α-hydroxylation or reduction of a corresponding α,β-unsaturated precursor can then introduce the hydroxyl group at the C3 position.

Recent advances in C-H functionalization offer more direct routes to modify the alkyl chain. For instance, palladium-catalyzed γ-C(sp³)-H arylation of aliphatic ketones using transient directing groups has been developed. nih.gov This methodology allows for the introduction of aryl or heteroaryl moieties at the γ-position of a ketone, suggesting a potential route for the late-stage functionalization of a pre-formed octanone chain. A plausible catalytic cycle for such a transformation is depicted to involve the formation of a transient imine, followed by palladation, oxidative addition with an aryl iodide, and reductive elimination. nih.gov

Furthermore, the direct β-functionalization of cyclic ketones with aryl ketones has been achieved through the synergistic merger of photoredox and organocatalysis. nih.gov This process, which involves the coupling of two distinct radical species, could be conceptually extended to the linear octanone chain, enabling the introduction of various substituents at the β-position.

The table below summarizes various synthetic approaches that can be employed to achieve structural variations in the alkyl chain of hydroxyphenyl ketones.

| Modification Strategy | Synthetic Method | Key Reagents/Catalysts | Potential Outcome | Reference |

| Chain Length Variation | Friedel-Crafts Acylation | Alkanoyl chloride, AlCl₃ | Homologous series of 1-(4-hydroxyphenyl)alkan-1-ones | General Knowledge |

| γ-Arylation | Pd-Catalyzed C-H Activation | Pd(OAc)₂, transient directing group, Aryl iodide | γ-Aryl-1-(4-hydroxyphenyl)octan-1-one analogs | nih.gov |

| β-Functionalization | Photoredox/Organocatalysis Merger | Photocatalyst (e.g., Ir(ppy)₃), Organocatalyst (e.g., amine) | β-Substituted-1-(4-hydroxyphenyl)octan-1-one analogs | nih.gov |

| α-Arylation | Palladium-Catalyzed α-Arylation | [Pd(2-butenyl)Cl]₂, MorDalPhos, Aryl phosphates | α-Aryl-1-(4-hydroxyphenyl)octan-1-one analogs | acs.org |

Introduction of Specific Functional Groups for Probing Molecular Interactions

The introduction of specific functional groups onto the this compound scaffold is a key strategy for probing molecular interactions, mapping binding sites, and developing molecular probes. These functional groups can serve as reporters (e.g., fluorescent tags), reactive handles for bioconjugation, or can directly participate in new interactions with a biological target.

Functionalization at the Carbonyl Group:

The ketone functionality is a prime site for modification. The formation of Schiff bases and hydrazones are classical methods to introduce new functionalities. For example, reaction with an aminooxy-functionalized molecule can introduce a stable oxime linkage. This has been utilized to introduce biotin (B1667282) for affinity labeling or fluorescent dyes for imaging applications. google.com

Functionalization along the Alkyl Chain:

The replacement of the dimethylamino group in ketonic Mannich bases with various nucleophiles is a powerful method for introducing diverse functionalities. For instance, reaction with thiophenols can lead to 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones, and various nitrogen-containing heterocycles like indoles, pyrazoles, imidazoles, and triazoles can be N-alkylated by the Mannich base. researchgate.net This approach could be adapted to a 3-amino-1-(4-hydroxyphenyl)octan-1-one precursor to introduce a wide array of functional groups at the C3 position.

Click Chemistry for Bioconjugation:

A particularly powerful strategy for introducing probes is through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org To utilize this, an azide (B81097) or a terminal alkyne functional group must be incorporated into the parent molecule. For example, a precursor to this compound could be synthesized with a terminal alkyne at the end of the octanoyl chain. This alkyne-modified analog can then be reacted with an azide-containing probe (e.g., a fluorescent dye, biotin, or a spin label) to form a stable triazole linkage. The bio-orthogonality of this reaction allows it to be performed in complex biological media with high specificity. glenresearch.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method that yields the 1,5-regioisomer of the triazole. wikipedia.org

The following table outlines methods for introducing specific functional groups and provides examples of the types of probes that can be incorporated.

| Functionalization Site | Methodology | Functional Group Introduced | Example of Probe/Application | Reference |

| C1-Ketone | Hydrazone/Oxime Formation | Hydrazone/Oxime | Biotinylation, Fluorescent labeling | google.com |

| C3-Position | Mannich Base Chemistry | Thioethers, N-linked heterocycles | Introduction of diverse pharmacophores | researchgate.net |

| Terminus of Alkyl Chain | Azide-Alkyne Cycloaddition | Triazole | Attachment of fluorescent probes, affinity tags | organic-chemistry.orgwikipedia.orgglenresearch.com |

| α-Position | C-H Functionalization | Aryl groups, Azo groups | Introduction of aromatic moieties | acs.orgacs.org |

While the biosynthetic pathway of this compound has not been explicitly detailed in scientific literature, its structural similarity to the well-studied gingerols, the pungent compounds in ginger (Zingiber officinale), allows for the proposal of a putative biosynthetic route. Gingerols, such as the prominent researchgate.net-gingerol, are recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov The biosynthesis of these molecules is a subject of ongoing research, providing a strong framework for understanding the formation of related compounds.

Mechanistic Biological Investigations in Vitro and Cellular Levels

Molecular Target Identification and Validation Studies

There is currently no publicly available research detailing the molecular targets of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one.

Receptor Binding Assays and Ligand-Binding Kinetics

No studies were identified that have performed receptor binding assays to determine the affinity of this compound for any specific receptors, including opioid receptors. Consequently, data on its ligand-binding kinetics from assays such as [35S]GTPγS are not available.

Enzyme Inhibition or Activation Profiling and Kinetics

Information regarding the ability of this compound to inhibit or activate any enzymes is not present in the scientific literature. Therefore, no data on its inhibition or activation profiles or kinetic parameters can be provided.

Protein-Ligand Interaction Profiling via Biophysical Methods

There are no published studies that have utilized biophysical methods to investigate the direct interaction between this compound and any protein targets.

Modulation of Intracellular Signaling Cascades

Due to the lack of identified molecular targets, there is no research available on the modulation of intracellular signaling cascades by this compound.

Investigation of Kinase and Phosphatase Pathways

No data exists on the effects of this compound on kinase or phosphatase signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

There is no information available to characterize the signaling mechanisms of this compound with respect to any G-Protein Coupled Receptors.

Nuclear Receptor Activation or Inhibition Mechanisms

No research data was identified that investigates the interaction of this compound with any nuclear receptors. There are no studies available that describe its potential to act as an agonist or antagonist for this class of transcription factors.

Regulation of Gene Expression at Transcriptional and Translational Levels

Transcription Factor Activity Modulation (e.g., NF-κB pathway)

There is no available scientific literature describing the modulation of transcription factor activity, including the NF-κB pathway, by this compound.

Epigenetic Modifying Enzyme Interactions

No studies were found that examine the potential for this compound to interact with or modify the activity of epigenetic enzymes such as histone acetyltransferases (HATs) or histone deacetylases (HDACs).

Cellular Pathway Perturbation Studies

Autophagy Modulation Mechanisms in Cellular Models

A comprehensive search of scientific databases yielded no information on the effects of this compound on autophagy pathways in any cellular models.

Apoptosis Induction Pathways and Underlying Mechanisms (e.g., caspase activation, Bax/Bcl modulation)

There is no scientific evidence available to suggest that this compound induces apoptosis. Consequently, no data exists regarding its potential mechanisms of action, such as the activation of caspases or the modulation of Bax/Bcl protein families.

Data Tables

Due to the absence of research data, no data tables can be generated.

Cell Cycle Regulation Mechanisms (e.g., G0/G1, G2/M phase arrest)

Specific studies detailing the effects of this compound on cell cycle regulation are not available in the current scientific literature. However, the broad class of phenolic compounds has been widely investigated for its influence on cell cycle progression, often in the context of cancer chemoprevention. researchgate.netnih.gov

Phenolic compounds can induce cell cycle arrest at various checkpoints, most notably the G1/S and G2/M transitions. researchgate.netird.fr This activity prevents the proliferation of cells, including cancerous ones. For instance, certain flavonoids, a class of phenolic compounds, have been shown to arrest the cell cycle in the G1 phase by downregulating the expression of key regulatory proteins like cyclin D1 and cyclin-dependent kinases (CDK4/6). researchgate.net Other phenolic compounds, such as ethyl gallate and tannic acid isolated from Caesalpinia coriaria, have been demonstrated to induce arrest in the G2/M phase of the cell cycle in liver cancer cells. ird.fr Given that this compound contains a phenolic moiety, it is plausible that it could exert similar effects, although specific experimental validation is required.

Mechanistic Studies of Specific Biological Activities at Cellular and Molecular Levels

The antioxidant potential of phenolic compounds is well-documented and is one of their most significant biological activities. nih.govmdpi.com This activity is primarily attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.govnih.gov The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

A key pathway in the cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). nih.gov This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme-oxygenase-1 (HO-1). nih.govnih.gov Many polyphenols, such as curcumin (B1669340) and epigallocatechin-3-gallate, have been shown to exert their protective effects by activating this Nrf2/ARE pathway. nih.gov The 4-hydroxyphenyl group in this compound suggests that it likely possesses antioxidant capabilities, potentially through direct radical scavenging and/or activation of the Nrf2 pathway, though direct experimental evidence is lacking.

The anti-inflammatory properties of phenolic compounds are often linked to their ability to modulate key inflammatory pathways. nih.govnih.gov A significant study on a closely related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), provides strong inferential evidence for the potential mechanisms of this compound. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, HHMP was found to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov The production of these inflammatory mediators is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The research demonstrated that HHMP treatment suppressed the expression of both iNOS and COX-2 enzymes, indicating that its anti-inflammatory effects are rooted in the downregulation of these key pro-inflammatory proteins. nih.gov Many phenolic compounds are known to inhibit COX enzymes, thereby reducing the synthesis of prostaglandins. plos.orgresearchgate.netmdpi.com Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory mechanisms.

Table 1: Anti-inflammatory Effects of a Structurally Similar Compound (HHMP) in LPS-Stimulated Macrophages

| Biomarker | Effect of HHMP Treatment | Implied Mechanism | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Significant Inhibition | Downregulation of iNOS expression | nih.gov |

| Prostaglandin E2 (PGE2) | Significant Inhibition | Downregulation of COX-2 expression | nih.gov |

| iNOS Expression | Suppressed | Transcriptional/Translational Regulation | nih.gov |

| COX-2 Expression | Suppressed | Transcriptional/Translational Regulation | nih.gov |

While direct studies on the antimicrobial properties of this compound are unavailable, the activities of other phenolic and long-chain ketone compounds suggest potential mechanisms. The antimicrobial activity of compounds with both polar (hydroxyl) and non-polar (alkyl chain) components often involves interaction with and disruption of the bacterial cell membrane. core.ac.uknih.gov

Another sophisticated antimicrobial target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. niscpr.res.innih.gov FtsZ is a crucial protein in bacterial cell division, forming a ring structure at the division site. niscpr.res.inresearchgate.net Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. niscpr.res.inresearchgate.net Various natural phenolic compounds have been screened for their potential to inhibit FtsZ, with some phenylpropanoids showing notable activity. niscpr.res.inresearchgate.netresearchgate.net The combination of a phenolic ring and an octanone chain in this compound presents a structure that could potentially interact with targets like the cell membrane or proteins such as FtsZ, though this remains speculative without direct research.

There is no specific research on the neurobiological mechanisms of this compound. However, the general classes of compounds to which it belongs—phenols and ketones—have been investigated for their effects on the nervous system.

Aromatic alcohols and other phenol (B47542) derivatives are known to protect neurons from oxidative cell death, an effect attributed to their antioxidant properties. nih.gov Ketone bodies, which are structurally related to the ketone portion of the target molecule, have demonstrated broad neuroprotective effects. frontiersin.orgmdpi.comnih.govnih.gov These effects are thought to arise from multiple mechanisms, including enhancing neuronal energy reserves, reducing oxidative stress, and decreasing neuroinflammation. mdpi.comnih.gov Some ketones can protect neurons from excitotoxicity by reducing the presynaptic release of glutamate. frontiersin.org While these findings are intriguing, it is not possible to directly extrapolate these neuroprotective mechanisms to this compound without dedicated experimental studies.

Structure Activity Relationship Sar Studies and Rational Molecular Design for Mechanistic Elucidation

Elucidation of Pharmacophoric Requirements for Specific Biological Mechanisms

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For compounds in the gingerol family, including 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one, several key structural components have been identified as critical for their interactions with biological targets. nih.govvulcanchem.com

The primary pharmacophoric features include:

A 4-hydroxyphenyl group: This aromatic ring is capable of participating in π-π stacking interactions with receptor binding sites. The hydroxyl group on this ring also acts as a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within a binding pocket. vulcanchem.com

A β-hydroxy ketone system: The hydroxyl group at the C3 position and the ketone at the C1 position are key for forming hydrogen bonds with target proteins. The stereochemistry of the hydroxyl group can also significantly influence binding affinity and selectivity.

Table 1: Key Pharmacophoric Features of this compound and Related Compounds

| Feature | Description | Potential Interactions |

|---|---|---|

| 4-Hydroxyphenyl Group | Aromatic ring with a hydroxyl substituent. | π-π stacking, hydrogen bonding. vulcanchem.com |

| β-Hydroxy Ketone | A ketone with a hydroxyl group on the beta carbon. | Hydrogen bonding. |

| Aliphatic Chain | An unbranched alkyl chain. | Hydrophobic interactions. vulcanchem.com |

Rational Design and Synthesis of Analogues for Targeted Mechanistic Probing

The rational design and synthesis of analogues are fundamental to understanding the mechanism of action of a lead compound. In the context of gingerols and related structures, a primary example of analogue generation is the natural conversion of gingerols to shogaols through dehydration, which can be induced by heat or acidic conditions. nih.govmdpi.com This transformation introduces a double bond in the aliphatic chain, leading to a more rigid and lipophilic molecule.

Comparing the biological activities of gingerols and their corresponding shogaol analogues has provided valuable mechanistic insights. For instance, studies have shown that shogaols can exhibit more potent anti-inflammatory and anticancer effects than their gingerol precursors, suggesting that the α,β-unsaturated ketone moiety in shogaols is a critical feature for certain biological activities. nih.govmdpi.com

Synthetic strategies for creating analogues often involve modifying the key pharmacophoric features. For example, laboratory synthesis can involve:

Alteration of the alkyl chain: Shortening, lengthening, or introducing branching to the octyl chain can probe the size and nature of the hydrophobic binding pocket.

Modification of the phenyl ring: Substitution patterns on the phenyl ring can be altered to investigate the electronic and steric requirements for receptor binding.

Changes to the β-hydroxy ketone system: Esterification or etherification of the hydroxyl group, or reduction of the ketone, can help to determine the importance of these specific functional groups in hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR models for this compound are not extensively reported in the literature, the principles of QSAR are highly applicable to this class of compounds for understanding their mechanisms.

A typical QSAR study involves:

Data Set Compilation: A series of analogues with varying structural features and their corresponding measured biological activities (e.g., IC50 values) are collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can be classified as constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For a series of compounds like the gingerol analogues, QSAR could reveal the relative importance of properties such as lipophilicity (logP), molecular weight, and electronic parameters in determining their biological effects. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis in Mechanistic Optimization

In modern drug discovery, it is not only the absolute potency of a compound that is important but also its efficiency in achieving that potency. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of a compound and guide its optimization. wikipedia.orgtaylorandfrancis.comnih.gov

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (typically the number of non-hydrogen atoms). It provides an indication of how well a molecule binds on a "per-atom" basis. A higher LE value is generally desirable, as it suggests a more efficient binding interaction. taylorandfrancis.com

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP). It is calculated as pIC50 - logP. High LipE values (typically > 6) are often associated with a better balance of properties, leading to improved pharmacokinetic and safety profiles. wikipedia.orgnih.gov

The analysis of LE and LipE for a series of analogues of this compound would be invaluable for its mechanistic optimization. For example, if a structural modification leads to a significant increase in potency but also a large increase in lipophilicity, the LipE may actually decrease, indicating a less optimal change. The goal is to increase potency without a disproportionate increase in lipophilicity. nih.gov

Table 2: Conceptual Ligand and Lipophilic Efficiency Data for a Hypothetical Series of Analogues | Compound | pIC50 | Number of Heavy Atoms | LogP | Ligand Efficiency (LE) (kcal/mol/heavy atom) | Lipophilic Efficiency (LipE) | |---|---|---|---|---|---| | Analogue A | 6.0 | 17 | -0.48 | 3.5 | | Analogue B | 6.5 | 19 | -0.44 | 4.0 | | Analogue C | 7.2 | 20 | -0.49 | 4.5 | | Analogue D | 7.5 | 22 | -0.46 | 5.0 | | Analogue E | 7.8 | 21 | -0.51 | 5.5 | Note: This table presents hypothetical data to illustrate the concepts of Ligand Efficiency and Lipophilic Efficiency.

By systematically synthesizing analogues and evaluating their LE and LipE, researchers can gain a deeper understanding of the SAR and make more informed decisions in the design of new compounds with improved mechanistic profiles.

Theoretical and Computational Chemistry of 3 Hydroxy 1 4 Hydroxyphenyl Octan 1 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Key analyses that would typically be performed include Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. For 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. However, no published data detailing the HOMO-LUMO gap or the specific atomic contributions to these orbitals for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for visualizing the charge distribution of a molecule and identifying regions that are electron-rich or electron-poor. These maps are instrumental in understanding intermolecular interactions, particularly hydrogen bonding and the initial stages of a chemical reaction. An MEP map of this compound would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups would be shown as electropositive regions. While the principles of MEP mapping are well-established, a specific MEP map for this compound has not been published.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the octanoyl chain in this compound suggests that it can adopt numerous conformations, which can significantly influence its biological activity.

Potential Energy Surface Mapping

A potential energy surface (PES) map would identify the most stable conformations (local and global energy minima) of the molecule. This is achieved by systematically changing key dihedral angles and calculating the corresponding energy. For this compound, this would involve exploring the rotational freedom around the single bonds in the aliphatic chain. Such a study would provide critical information on the molecule's preferred shapes, but no such analysis has been reported.

Solvent Effects on Conformation and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and reactivity of a molecule. Molecular dynamics simulations in different solvents (e.g., water, ethanol) would reveal how intermolecular interactions with the solvent molecules affect the conformational preferences and the accessibility of reactive sites on this compound. This information is vital for understanding its behavior in a biological medium, yet specific simulation data for this compound is absent from the literature.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. Given the structural motifs present in this compound, such as the phenolic hydroxyl group and the ketone, it could potentially interact with various biological targets. However, there are no published molecular docking studies that have investigated the interaction of this specific compound with any protein.

Lack of Specific Research Data for this compound Limits In-Depth Analysis

A thorough investigation into the theoretical and computational chemistry of the compound this compound reveals a significant scarcity of specific research data required to construct the detailed article as outlined. While general information and data on analogous compounds are available, specific studies on the binding affinity, interaction hotspots, conformational analysis, and cheminformatics-driven discovery for this compound are not present in the public domain.

Most of the available literature and database entries pertain to a structurally similar but distinct compound, 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one . This has a shorter alkyl chain (propanone vs. octanone) and therefore different physicochemical and pharmacological properties.

Due to the absence of specific research findings for this compound, it is not possible to generate a scientifically accurate and detailed article covering the requested sections on:

Cheminformatics Approaches for Analog Discovery and Lead Optimization in Research

Creating content for these sections without supporting scientific literature would result in speculation and unsubstantiated claims, which falls outside the scope of providing factual and reliable information.

While one source indicates that structural analogues of this compound have shown affinity for the κ-opioid receptor, it does not provide the specific computational data, such as binding energies, interaction mapping, or conformational ensembles, that would be necessary to populate the requested article sections. vulcanchem.com

Further searches for computational studies, including induced fit docking and cheminformatics analyses, did not yield any specific results for the target compound. The available information is generally related to the techniques themselves rather than their application to this compound.

Therefore, until specific research on the computational chemistry of this compound is published, a detailed and evidence-based article on this topic cannot be produced.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Ligand-Target Interaction Studies

Spectroscopic methods are indispensable for investigating the non-covalent interactions between a ligand, such as 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one, and its potential biological targets, which are often proteins or other macromolecules. These techniques provide insights into binding events, conformational changes, and the thermodynamics of these interactions at a molecular level.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Binding and Conformational Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, offering atomic-level resolution. google.comnih.gov For a compound like this compound, NMR can be used to identify the binding site on a target protein, determine the binding affinity, and characterize the conformation of the ligand when bound. google.com

Techniques such as Chemical Shift Perturbation (CSP), also known as chemical shift mapping, are particularly useful. In a typical CSP experiment, a 2D NMR spectrum of an isotope-labeled protein (e.g., ¹⁵N-labeled) is acquired. Small amounts of unlabeled this compound are then titrated into the protein sample, and spectra are recorded at each titration point. The binding of the ligand to the protein will cause changes (perturbations) in the chemical shifts of the nuclei of amino acid residues in the binding pocket. By monitoring these changes, the binding site can be mapped onto the protein's structure.

Another key NMR technique is Saturation Transfer Difference (STD) NMR. This method is ligand-observed, meaning it detects the signals from the ligand itself. In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only protein signals appear. If this compound is binding to the protein, this saturation will be transferred to the bound ligand molecules via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. The protons on the ligand that are in closest contact with the protein will show the strongest effect, providing a detailed map of the binding epitope.

Illustrative Data Table for a Hypothetical STD-NMR Experiment This table illustrates the type of data that would be obtained from an STD-NMR experiment to map the binding epitope of this compound to a target protein.

| Proton on this compound | Chemical Shift (ppm) (Hypothetical) | STD Enhancement (%) (Hypothetical) | Interpretation |

| Aromatic Protons (ortho to hydroxyl) | 6.8 | 100 | Strong interaction, likely involved in hydrogen bonding or close hydrophobic contact. |

| Aromatic Protons (ortho to carbonyl) | 7.9 | 85 | Significant interaction, part of the binding epitope. |

| Methylene Protons (adjacent to carbonyl) | 3.1 | 40 | Moderate interaction, positioned within the binding pocket. |

| Methine Proton (at chiral center C3) | 4.1 | 30 | Weaker interaction, may be solvent-exposed or have more mobility. |

| Terminal Methyl Protons of Octyl Chain | 0.9 | 10 | Minimal interaction, likely pointing away from the core binding site. |

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a highly sensitive technique for studying chiral molecules. embrapa.br The compound this compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one.

CD spectroscopy can be used in several ways to study this compound. Firstly, it can confirm the enantiomeric purity of a synthesized or isolated sample, as the two enantiomers will produce mirror-image CD spectra. Secondly, and more relevant to interaction studies, CD can be used to monitor changes in the secondary structure of a protein upon ligand binding. Many proteins have a characteristic CD spectrum in the far-UV region (190-250 nm) that is determined by their alpha-helix, beta-sheet, and random coil content. If the binding of this compound induces a conformational change in its target protein, this will be reflected as a change in the protein's CD spectrum.

Furthermore, induced CD signals can sometimes be observed in the near-UV or visible region if the achiral parts of the ligand (like the phenyl rings) become electronically coupled in a chiral manner upon binding to the protein. This provides direct evidence of the ligand being in a chiral environment.

Fluorescence Spectroscopy for Binding Kinetics and Conformational Changes

Fluorescence spectroscopy is an extremely sensitive technique that can be used to study ligand-protein interactions, often providing information on binding affinity and kinetics. This method relies on the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or the fluorescence of the ligand itself.

In the context of this compound, which contains a phenolic group, the compound may exhibit some intrinsic fluorescence. However, it is more common to utilize the intrinsic fluorescence of the target protein. When this compound binds to a protein, it can cause a change in the local environment of the protein's tryptophan residues. This change can lead to either quenching (a decrease) or enhancement of the tryptophan fluorescence intensity, as well as a shift in the wavelength of maximum emission.

By titrating the protein with increasing concentrations of this compound and monitoring the change in fluorescence, a binding curve can be generated. From this curve, the binding constant (K_d), which is a measure of the affinity of the ligand for the protein, can be calculated.

Illustrative Data Table for a Fluorescence Quenching Titration This table shows hypothetical data from a fluorescence quenching experiment to determine the binding affinity of this compound to a target protein.

| [this compound] (µM) | Tryptophan Fluorescence Intensity (Arbitrary Units) | % Quenching |

| 0 | 1000 | 0 |

| 5 | 850 | 15 |

| 10 | 720 | 28 |

| 20 | 550 | 45 |

| 50 | 300 | 70 |

| 100 | 180 | 82 |

From this data, a binding constant (K_d) could be calculated using appropriate binding models.

Chromatographic Approaches for Complex Biological Matrix Separation and Purification in Research

Chromatographic techniques are essential for the analysis of compounds in complex biological samples, such as cellular extracts or biofluids, and for the purification of these compounds for further study.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Metabolite Profiling in Cellular Extracts

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique in metabolomics and analytical chemistry. nih.govnih.gov It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique would be the method of choice for detecting and quantifying this compound in a complex biological matrix like a cellular extract.

In a typical workflow, the cellular extract is first prepared to remove proteins and other interfering substances. The extract is then injected into an HPLC system, where a reversed-phase C18 column would likely be used. A gradient of water and an organic solvent (like acetonitrile), often with a modifier like formic acid, would separate the components of the extract based on their polarity. nih.gov this compound, with its combination of a polar phenolic group and a nonpolar octyl chain, would elute at a characteristic retention time.

The eluent from the HPLC is then introduced into the mass spectrometer. Using electrospray ionization (ESI), the molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C₁₄H₂₀O₃, molecular weight ~252.31 g/mol ), the expected ions in positive mode would be [M+H]⁺ at m/z 253.15 or [M+Na]⁺ at m/z 275.13.

To enhance specificity, tandem mass spectrometry (MS/MS) is used. The parent ion (e.g., m/z 253.15) is selected and fragmented, producing a unique pattern of daughter ions. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification even at very low concentrations.

Preparative Chromatography for Isolate Purification from Biological Systems

If this compound were to be isolated from a natural source or a biosynthetic system, preparative chromatography would be essential. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material.

The goal of preparative chromatography is to purify a sufficient amount of the target compound for further experiments, such as structural elucidation by NMR or biological activity testing. A typical purification strategy might involve multiple chromatographic steps. For instance, an initial separation could be performed using a less expensive technique like flash chromatography with a silica (B1680970) gel column, separating fractions based on polarity. Fractions containing the compound of interest would then be pooled and subjected to preparative HPLC, often using a reversed-phase column, to achieve high purity (>95%). The purity of the final isolate would be confirmed using analytical HPLC-MS.

Mass Spectrometry for Mechanistic Pathway Elucidation and Biomarker Discovery in Research

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for the study of novel chemical entities such as this compound. This powerful technique allows for the sensitive and specific detection and quantification of molecules, making it indispensable for elucidating the mechanisms of action and discovering potential biomarkers associated with a compound's activity. In the context of this compound, mass spectrometry can be hypothetically applied in several key areas of preclinical research.

Fundamentally, mass spectrometry-based approaches in proteomics, lipidomics, and metabolomics involve the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometers can provide accurate mass measurements, which aid in the identification of unknown compounds by predicting their elemental composition.

Proteomics Approaches for Target Deconvolution

The identification of the direct protein targets of a bioactive compound, a process known as target deconvolution, is a critical step in understanding its pharmacological effects. nih.govnih.gov Proteomics, the large-scale study of proteins, offers several mass spectrometry-based strategies to achieve this. While no specific studies on the target deconvolution of this compound have been published, the established methodologies provide a clear framework for how such research would be conducted.

One prominent method is chemical proteomics, which often involves synthesizing a tagged version of the compound of interest. nih.gov This chemical probe is used to capture its binding partners from a cellular lysate or living cells. The captured proteins are then identified by mass spectrometry. For a compound like this compound, a potential workflow would involve:

Probe Synthesis: A chemically modified version of this compound would be created, incorporating a reactive group (for covalent bonding to targets) and a reporter tag (like biotin (B1667282) for purification).

Affinity Purification: The probe would be incubated with a relevant cell or tissue lysate. The probe and its bound proteins are then pulled down from the complex mixture.

Mass Spectrometry Analysis: The captured proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Another powerful technique is thermal proteome profiling (TPP), which does not require chemical modification of the compound. nih.gov TPP assesses changes in protein thermal stability upon ligand binding. Proteins that bind to the compound will typically show an increase in their melting temperature. A hypothetical TPP experiment for this compound would involve treating cells with the compound, followed by heating the cell lysate across a range of temperatures. The soluble (un-denatured) proteins at each temperature are then quantified using mass spectrometry to identify those stabilized by the compound.

Table 1: Hypothetical Target Deconvolution Strategies for this compound

| Methodology | Principle | Potential Advantages | Potential Challenges |

| Chemical Proteomics | Uses a modified version of the compound to capture binding partners. | Can identify direct binding partners with high confidence. | Synthesis of a functional probe can be complex; the tag might interfere with binding. |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon compound binding. | Does not require compound modification, applicable in living cells. | May not detect all binding events, especially weak interactions. |

Lipidomics and Metabolomics in Response to Compound Treatment (Cellular)

Beyond direct protein targets, the broader cellular response to a compound can be investigated through lipidomics and metabolomics. These "omics" disciplines involve the comprehensive analysis of lipids and small-molecule metabolites, respectively, within a biological system. By comparing the lipid and metabolite profiles of cells treated with this compound to untreated control cells, researchers can gain insights into the downstream pathways affected by the compound.

Untargeted metabolomics studies on human keratinocytes exposed to other phenolic compounds have demonstrated the power of this approach to reveal perturbations in cellular energy production, oxidative stress, and membrane integrity. nih.gov A similar strategy could be applied to understand the effects of this compound.

A typical workflow for a cellular lipidomics or metabolomics study would be:

Cell Culture and Treatment: A relevant cell line would be cultured and then treated with this compound at various concentrations and time points.

Metabolite/Lipid Extraction: The small molecules and lipids would be extracted from the cells using appropriate solvent systems.

LC-MS Analysis: The extracts would be analyzed by high-resolution liquid chromatography-mass spectrometry to separate and detect as many features as possible.

Data Analysis: The resulting data would be processed to identify and quantify the lipids and metabolites that are significantly altered upon compound treatment. These changes can then be mapped to specific metabolic pathways.

For instance, if this compound were to affect cellular energy, one might expect to see changes in the levels of metabolites involved in glycolysis or the citric acid cycle. If it induced membrane stress, alterations in various classes of phospholipids (B1166683) or sphingolipids might be observed.

Table 2: Potential Cellular Pathways Investigated by Lipidomics and Metabolomics for this compound

| Omics Field | Potential Analytes | Biological Pathways Implicated |

| Metabolomics | Amino acids, organic acids, nucleotides, sugars | Energy metabolism, oxidative stress, amino acid metabolism |

| Lipidomics | Phospholipids, sphingolipids, fatty acids, sterols | Cell signaling, membrane structure and integrity, inflammation |

Although specific experimental data for this compound using these advanced analytical techniques are not yet available in the public domain, the established methodologies provide a robust framework for future research aimed at elucidating its molecular mechanisms and cellular effects.

Potential Applications As Research Tools and Probes in Chemical Biology

Development of Mechanistic Probes for Biological Pathway Elucidation

A key application for novel chemical entities is their use as probes to explore and understand complex biological pathways. The structure of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one is well-suited for this purpose. The 4-hydroxyphenyl group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to protein targets like enzymes and receptors. vulcanchem.com The hydroxyl group on the octanoyl chain adds another point for specific interaction and can influence the molecule's conformation and binding affinity. vulcanchem.com

By modifying this scaffold, for instance by introducing a photo-activatable group or a clickable handle for bio-orthogonal chemistry, derivatives of this compound could be transformed into powerful mechanistic probes. Such probes would enable researchers to perform chemical proteomics experiments to identify the specific cellular binding partners of the compound. Elucidating these targets is the first step in understanding the molecule's mechanism of action and the biological pathways it modulates. For example, related phenolic structures have been investigated for their roles in modulating signaling pathways, and this compound could serve as a starting point to develop probes for similar investigations.

Utilization as a Chemical Scaffold for Novel Chemical Entity Discovery (Pre-clinical/Research Phase)

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. The this compound structure is a promising scaffold for the discovery of new chemical entities in a research or pre-clinical setting. It contains several functional groups that are amenable to chemical modification, providing a platform for systematic structure-activity relationship (SAR) studies.

The development of the 3-(4-hydroxyphenyl)indoline-2-one scaffold, for example, shows how a core structure can be optimized through iterative chemical synthesis and biological testing to yield potent and selective anticancer agents. rsc.org Similarly, the chalcone (B49325) scaffold, which also features aromatic rings connected by a three-carbon system, is a privileged structure in medicinal chemistry used to generate a wide array of biologically active compounds. niscpr.res.in

The key synthetic handles on the this compound scaffold include the two hydroxyl groups and the ketone. The aliphatic octanoyl chain provides flexibility and lipophilicity, which are important for cell permeability and interaction with hydrophobic binding pockets. vulcanchem.com A systematic exploration of modifications at these sites could lead to the discovery of compounds with novel biological activities.

Below is a table outlining potential modifications to the scaffold and their intended purpose in a research context.

| Scaffold Position | Potential Modification Type | Rationale for Research |

| Aromatic Ring | Halogenation, methoxylation, or addition of other small groups. | To probe the electronic requirements of the binding pocket and alter metabolic stability. |

| Phenolic Hydroxyl | Conversion to ethers or esters. | To explore the necessity of the hydrogen bond donor and create potential prodrugs. |

| Alkyl Chain Hydroxyl | Esterification or oxidation to a ketone. | To investigate the role of this specific hydrogen bonding group in target affinity. |

| Alkyl Chain | Shortening, lengthening, or introducing rigidity (e.g., double bonds). | To optimize the hydrophobic interactions and the conformational fit to the target protein. |

Application in High-Throughput Screening Assays for Target Validation

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of thousands of chemicals for their effect on a specific biological target. nih.gov Compounds like this compound, or a library of its derivatives, could be used in HTS campaigns to identify inhibitors or activators of a particular enzyme or receptor.

For example, a common HTS application is the search for novel enzyme inhibitors. nih.gov An assay could be designed to measure the activity of a specific enzyme (e.g., a kinase, protease, or hydroxylase) in the presence of the compound. A change in enzyme activity would signal a "hit." These initial hits from an HTS run provide crucial starting points for more detailed medicinal chemistry efforts. The data from screening a library built around the this compound scaffold can help validate whether a biological target is "druggable" and provide chemical matter for optimization.

Use in Phenotypic Screening for New Biological Activities with a Mechanistic Focus

In contrast to target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that induce a desirable change in phenotype (e.g., preventing cancer cell proliferation). nih.gov This approach has seen a resurgence because it can uncover compounds with novel mechanisms of action. nih.gov

A compound like this compound, with a structure suggestive of potential bioactivity but without a known target, is an ideal candidate for phenotypic screening. If the compound is found to produce an interesting phenotype, modern chemical biology techniques can then be used to determine its mechanism of action. For instance, thermal proteome profiling or RNA sequencing of treated cells can reveal which proteins or pathways are affected by the compound, thereby identifying its molecular target(s). nih.gov This "phenotype-first" approach, followed by mechanistic investigation, is a powerful strategy for discovering first-in-class research compounds and potential therapeutic leads. nih.gov

Future Directions and Emerging Research Avenues for 3 Hydroxy 1 4 Hydroxyphenyl Octan 1 One

Exploration of Uncharted Mechanistic Pathways and Novel Biological Targets

The future investigation of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one will likely focus on elucidating its precise mechanisms of action and identifying novel biological targets. Phenolic compounds are known to interact with a wide array of biological systems, and a deeper understanding of these interactions is crucial. nih.govnih.gov

Initial assessments suggest that the 4-hydroxyphenyl group can participate in hydrogen bonding and π-π stacking interactions within receptor binding sites, while the hydroxyl groups enhance solubility and hydrogen bonding capacity. vulcanchem.com The flexible octanoyl chain allows the molecule to adopt various conformations suitable for receptor binding. vulcanchem.com While some analogues have shown affinity for opioid receptors, the full spectrum of targets for this compound remains to be discovered. vulcanchem.com

Future research should employ advanced techniques to uncover these uncharted pathways. Chemical proteomics and activity-based protein profiling are powerful strategies for identifying the molecular targets of bioactive compounds like this compound. mdpi.comtandfonline.com Computational methods, such as molecular docking and link prediction algorithms, can also predict novel drug-target interactions, which can then be validated experimentally. nih.govnih.gov

Table 1: Potential Biological Activities of Phenolic Compounds

| Biological Activity | Potential Therapeutic Area | References |

|---|---|---|

| Antioxidant | Neurodegenerative diseases, Cardiovascular diseases | nih.govmdpi.com |

| Anti-inflammatory | Inflammatory disorders | nih.gov |

| Antimicrobial | Infectious diseases | benthamdirect.com |

| Anticancer | Oncology | nih.gov |

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research will need to move beyond single-target analyses and embrace a systems-level perspective. nih.gov The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound. tandfonline.comthermofisher.com

This multi-omics approach can help in several ways:

Predicting Disease Risk and Subtyping: By analyzing the global molecular changes induced by the compound, researchers may identify biomarkers for disease risk and classify diseases into more specific subtypes. tandfonline.com

Biomarker Discovery: Multi-omics data can reveal novel biomarkers to track the efficacy of potential therapies based on this compound. tandfonline.comfrontlinegenomics.com

Deriving Biological Insights: Integrating different omics layers can uncover complex regulatory networks and causal relationships, providing deeper insights into the compound's mechanism of action. mdpi.comnih.gov

Spatial multi-omics technologies, which provide spatial context to molecular data, could be particularly valuable in understanding how this compound affects different tissues and cell types. mdpi.com

Advancement in Sustainable and Efficient Synthetic Methodologies for Complex Analogues

The limited availability of many natural products necessitates the development of innovative and sustainable synthetic strategies. rroij.com For this compound, future research will likely focus on creating a diverse library of analogues to explore structure-activity relationships (SAR).

Several advanced synthetic strategies could be employed:

Diverted Total Synthesis (DTS): This approach allows for the modification of a synthetic route at various stages to produce a range of analogues. rsc.orgresearchgate.net

Function-Oriented Synthesis (FOS) and Biology-Oriented Synthesis (BIOS): These strategies prioritize the synthesis of compounds with specific biological functions. rsc.orgresearchgate.net

Catalytic Processes: The use of transition-metal catalysis, organocatalysis, and photoredox catalysis can lead to more efficient and sustainable synthetic pathways. rsc.orgacs.org

Synthetic Biology: Engineering microorganisms to produce "unnatural" natural products by combining enzymes from different biosynthetic pathways is a promising avenue for generating novel analogues. asm.orgntu.edu.sg

These methodologies will not only facilitate the production of complex analogues but also contribute to the development of more environmentally friendly chemical processes. acs.org

Development of Novel Analytical Platforms for In Situ and Real-Time Mechanistic Studies

To fully understand the dynamic interactions of this compound within a biological system, the development of novel analytical platforms for in situ and real-time monitoring is essential. Traditional methods often rely on endpoint measurements, which may not capture the full picture of a compound's activity. mdpi.com

Emerging technologies that could be applied to the study of this compound include:

Electrochemical Aptamer-Based (E-AB) Sensors: These sensors can provide continuous, real-time measurements of small molecules directly in living organisms. nih.gov

Biosensing by Particle Motion (BPM): This technology uses the reversible binding of functionalized particles to a sensor surface to continuously monitor analyte concentrations. acs.org

Light-Induced Fluorescence (LIF) Sensing: LIF offers high sensitivity and rapid response times for the real-time monitoring of fluorescent small molecules. bioprocessonline.com

These advanced analytical tools will enable researchers to study the pharmacokinetics and pharmacodynamics of this compound with unprecedented detail, accelerating the translation of basic research into clinical applications.

Interdisciplinary Collaborative Research Opportunities to Expand Fundamental Knowledge

The multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts. acs.org The future advancement of our understanding of this compound will heavily rely on interdisciplinary collaborations. frontiersin.orgquora.com

Successful research will require the integration of expertise from various fields:

Medicinal Chemistry and Organic Chemistry: For the design and synthesis of novel analogues. acs.orgrroij.com

Biology, Pharmacology, and Molecular Biology: To elucidate biological mechanisms and validate targets. acs.orgrroij.com

Computational Biology and Bioinformatics: To analyze large datasets and predict drug-target interactions. nih.govmdpi.com

Analytical Chemistry: To develop and apply novel detection and monitoring technologies. technologynetworks.com

By fostering these collaborative efforts, the scientific community can more effectively translate the therapeutic potential of compounds like this compound into tangible health benefits. acs.orgfrontiersin.org

Table 2: Key Interdisciplinary Fields in Drug Discovery

| Discipline | Contribution to Drug Discovery | References |

|---|---|---|

| Medicinal Chemistry | Design, synthesis, and optimization of drug candidates. | acs.orgrroij.com |

| Pharmacology | Study of drug action and effects on biological systems. | acs.orgfrontiersin.org |

| Systems Biology | Holistic understanding of complex biological interactions. | frontiersin.org |

| Bioinformatics | Analysis and interpretation of biological data. | nih.govnih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.